molecular formula C22H21FN4O3S B2696235 N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251707-83-1

N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No. B2696235
CAS RN: 1251707-83-1
M. Wt: 440.49
InChI Key: IXMBXHJEDOMDIB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O3S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The research on compounds similar to the specified chemical structure often involves the synthesis of innovative heterocycles incorporating a thiadiazole moiety. For instance, studies have demonstrated the utility of such compounds in the development of new synthetic pathways, leading to a variety of heterocyclic derivatives with potential biological activities. The synthesis process typically involves the creation of novel compounds through reactions that introduce specific functional groups or structural motifs, contributing to the diversity and complexity of chemical entities available for further evaluation (Fadda et al., 2017).

Pharmacological Evaluation

The pharmacological potential of compounds containing the thiadiazole ring has been explored, particularly in the context of inhibiting specific enzymes or cellular processes. For example, derivatives of thiadiazole have been assessed as inhibitors of the enzyme glutaminase, which plays a role in cancer metabolism. Such studies aim to identify compounds with improved pharmacological profiles, offering insights into their potential therapeutic applications (Shukla et al., 2012).

Anticancer Activities

Research has also focused on evaluating the anticancer activities of compounds featuring the thiadiazole moiety. These studies often involve synthesizing a series of derivatives and assessing their ability to inhibit the proliferation of cancer cells. The goal is to discover compounds that exhibit significant anticancer efficacy, which could be further developed into therapeutic agents (Abu-Melha, 2021).

Molecular Imaging Applications

Additionally, derivatives of the specified chemical structure have been explored for their potential in molecular imaging, particularly in positron emission tomography (PET). Such compounds can be designed to selectively bind to specific biological targets, enabling the visualization and quantification of biological processes at the molecular level (Dollé et al., 2008).

Antimicrobial and Antifungal Activities

The exploration of thiadiazole derivatives extends to their potential antimicrobial and antifungal activities. By synthesizing and testing various derivatives, researchers aim to identify compounds that can effectively inhibit the growth of pathogenic microorganisms, contributing to the development of new antimicrobial agents (Saravanan et al., 2010).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-2-16-5-9-18(10-6-16)25-21(28)14-26-15-27(19-11-7-17(23)8-12-19)22-20(31(26,29)30)4-3-13-24-22/h3-13H,2,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMBXHJEDOMDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

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